molecular formula C16H23N3O B11758219 [(2-methoxyphenyl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine

[(2-methoxyphenyl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11758219
M. Wt: 273.37 g/mol
InChI Key: GFMUYJZOWKHLHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine is an organic compound that features a complex structure with both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. One common route starts with the preparation of the 2-methoxyphenylmethyl halide, which is then reacted with a pyrazole derivative under basic conditions to form the desired amine. The reaction conditions often include the use of solvents like dichloromethane or toluene, and bases such as sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of (2-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various substituted amines, ketones, carboxylic acids, and other functionalized derivatives.

Scientific Research Applications

(2-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • **(2-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine
  • **(2-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine
  • **(2-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine

Uniqueness

(2-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine stands out due to its unique combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-[1-(2-methylpropyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C16H23N3O/c1-13(2)12-19-9-8-15(18-19)11-17-10-14-6-4-5-7-16(14)20-3/h4-9,13,17H,10-12H2,1-3H3

InChI Key

GFMUYJZOWKHLHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC(=N1)CNCC2=CC=CC=C2OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.